Comparative Iron(III) Affinity: pFe3+ Value Differentiates Deferasirox from Deferiprone and Deferoxamine
The pFe3+ value, a direct measure of iron(III) binding affinity at physiological pH, shows that Deferasirox (pFe3+ = 22.5) possesses intermediate affinity, higher than Deferiprone (pFe3+ = 20.5) but lower than Deferoxamine (pFe3+ = 26.5) [1]. This intermediate affinity is proposed to balance effective iron chelation with a reduced potential for redox cycling and cellular damage, a key differentiator from the extremely tight-binding Deferoxamine [2].
| Evidence Dimension | Iron(III) Binding Affinity |
|---|---|
| Target Compound Data | pFe3+ = 22.5 |
| Comparator Or Baseline | Deferiprone: pFe3+ = 20.5; Deferoxamine: pFe3+ = 26.5 |
| Quantified Difference | Deferasirox vs Deferiprone: +2.0 log units; Deferasirox vs Deferoxamine: -4.0 log units |
| Conditions | 1 µM Fe3+; 10 µM ligand; pH 7.4 |
Why This Matters
This quantifiable difference in iron-binding affinity directly informs selection based on desired chelation strength and safety profile, as higher affinity can correlate with greater risk of depleting essential metals or inducing redox cycling.
- [1] ASH Publications. Comparison of clinically relevant physicochemical data for deferoxamine, deferiprone, deferasirox, and SPD602. Table: Fe3+ binding. Retrieved from https://ashpublications.org/view-large/6298060 View Source
- [2] Ma Y, Zhou T, Kong X, Hider RC. Chelating agents for the treatment of systemic iron overload. Curr Med Chem. 2012;19(17):2816-27. View Source
